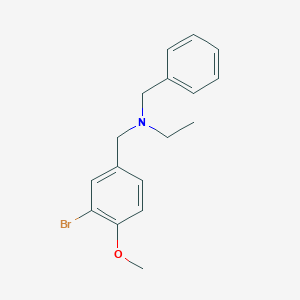
1-(2-chlorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as CX-717, is a novel compound that has been studied for its potential use as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to improve memory and attention in animal studies, and it is currently being investigated for its therapeutic potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
1-(2-chlorobenzyl)-4-piperidinecarboxamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the process of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By enhancing the activity of these receptors, 1-(2-chlorobenzyl)-4-piperidinecarboxamide may improve the brain's ability to form and store memories.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 1-(2-chlorobenzyl)-4-piperidinecarboxamide has been found to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied in animal models, and its effects on cognitive function are well-established. This makes it a useful tool for studying the mechanisms of cognitive enhancement and for developing new treatments for cognitive disorders. However, one limitation of using 1-(2-chlorobenzyl)-4-piperidinecarboxamide is that its effects on humans are not yet well-understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new ampakines that may have even greater cognitive-enhancing effects than 1-(2-chlorobenzyl)-4-piperidinecarboxamide. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-chlorobenzyl)-4-piperidinecarboxamide for maximum cognitive enhancement. Finally, the safety and long-term effects of 1-(2-chlorobenzyl)-4-piperidinecarboxamide on human health need to be further investigated.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied in animal models, where it has been found to enhance cognitive function. In one study, rats treated with 1-(2-chlorobenzyl)-4-piperidinecarboxamide showed improved performance in a spatial memory task compared to control animals. Another study found that 1-(2-chlorobenzyl)-4-piperidinecarboxamide improved attention and working memory in monkeys. These findings suggest that 1-(2-chlorobenzyl)-4-piperidinecarboxamide may have potential as a cognitive enhancer in humans.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPNJNWYRALNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
![1-ethyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B3852323.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3852328.png)
![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)

![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1,1'-[(2-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852360.png)
![2-[[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl](propyl)amino]ethanol](/img/structure/B3852371.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane](/img/structure/B3852378.png)


![2-ethoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B3852396.png)
![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)